3-Bromo-6-chloro-1H-indazol-4-amine
Overview
Description
3-Bromo-6-chloro-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Mechanism of Action
Target of Action
It is known that indazole derivatives have been associated with the inhibition, regulation, and modulation of kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cellular processes such as cell cycle regulation and volume regulation .
Mode of Action
Indazole derivatives, including this compound, are known to interact with their targets (such as kinases) and modulate their activity . This modulation can result in changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
Given its potential interaction with kinases, it can be inferred that it may affect pathways related to cell cycle regulation and volume regulation .
Result of Action
Based on its potential interaction with kinases, it can be inferred that it may have effects on cellular processes regulated by these kinases .
Action Environment
This compound, like other indazole derivatives, holds promise for therapeutic applications due to its potential interaction with key cellular kinases .
Biochemical Analysis
Biochemical Properties
3-Bromo-6-chloro-1H-indazol-4-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with tyrosine kinase receptors, which are critical for cell signaling and growth regulation . By binding to these receptors, this compound can inhibit their activity, leading to the suppression of tumor growth. Additionally, this compound has been found to interact with glycogen synthase kinase 3β, an enzyme involved in various cellular processes, including glycogen metabolism and cell differentiation . The nature of these interactions is primarily inhibitory, as this compound binds to the active sites of these enzymes, preventing their normal function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by activating the p53/MDM2 pathway, leading to cell death . Additionally, this compound can alter gene expression by inhibiting transcription factors that are essential for cell proliferation. In terms of cellular metabolism, this compound has been shown to disrupt the normal metabolic flux, leading to reduced energy production and cell viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, this compound binds to the ATP-binding sites of tyrosine kinase receptors, thereby inhibiting their phosphorylation activity . This inhibition prevents the downstream signaling required for cell growth and division. Furthermore, this compound can inhibit enzyme activity by binding to the catalytic sites of glycogen synthase kinase 3β, leading to reduced enzyme function . These binding interactions result in changes in gene expression, as the inhibition of key signaling pathways can alter the transcription of genes involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function. For instance, prolonged treatment with this compound has been shown to cause sustained inhibition of cell growth and increased apoptosis in cancer cell lines . These long-term effects are likely due to the persistent inhibition of critical signaling pathways and enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to inhibit essential enzymes and disrupt normal cellular function. Threshold effects have also been observed, where a minimum effective dose is required to achieve significant therapeutic outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound has been shown to inhibit glycogen synthase kinase 3β, which plays a critical role in glycogen metabolism . Additionally, this compound can affect metabolic flux by altering the activity of enzymes involved in energy production and cellular respiration . These interactions can lead to changes in metabolite levels, resulting in altered cellular metabolism and reduced cell viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound has been found to interact with ATP-binding cassette transporters, which are responsible for its uptake and efflux in cells . Additionally, this compound can bind to serum albumin, facilitating its distribution in the bloodstream and tissues . These interactions influence the localization and accumulation of the compound, affecting its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These modifications direct the compound to organelles such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-1H-indazol-4-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichlorobenzonitrile.
Bromination: Regioselective bromination of 2,6-dichlorobenzonitrile is carried out to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate undergoes cyclization with hydrazine to form the indazole ring, resulting in this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Regioselective Bromination: Conducted on a large scale using appropriate brominating agents.
Cyclization: Performed under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-1H-indazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine or chlorine atoms.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-6-chloro-1H-indazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloro-1H-indazol-3-amine: Another indazole derivative with similar structural features but different substitution patterns.
3-Aminoindazole: Lacks the bromine and chlorine substituents but shares the indazole core structure.
Uniqueness
3-Bromo-6-chloro-1H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing targeted pharmaceuticals and studying specific biological pathways .
Properties
IUPAC Name |
3-bromo-6-chloro-2H-indazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPLPWGRNWDWEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646323 | |
Record name | 3-Bromo-6-chloro-2H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-95-9 | |
Record name | 3-Bromo-6-chloro-2H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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